molecular formula C16H26ClIN2O B4403636 1-[4-(4-Iodo-2-methylphenoxy)butyl]-4-methylpiperazine;hydrochloride

1-[4-(4-Iodo-2-methylphenoxy)butyl]-4-methylpiperazine;hydrochloride

Cat. No.: B4403636
M. Wt: 424.75 g/mol
InChI Key: NXHMOVIXQKBWBK-UHFFFAOYSA-N
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Description

1-[4-(4-Iodo-2-methylphenoxy)butyl]-4-methylpiperazine;hydrochloride is a chemical compound with the molecular formula C16H25IN2O. It is known for its unique structure, which includes an iodinated phenoxy group and a piperazine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[4-(4-Iodo-2-methylphenoxy)butyl]-4-methylpiperazine;hydrochloride typically involves several key steps:

    Formation of the Phenoxy Intermediate: The initial step involves the iodination of 2-methylphenol to form 4-iodo-2-methylphenol. This reaction is usually carried out using iodine and a suitable oxidizing agent under controlled conditions.

    Alkylation: The iodinated phenol is then reacted with 1,4-dibromobutane to form 4-(4-iodo-2-methylphenoxy)butane. This step requires the use of a strong base such as potassium carbonate to facilitate the alkylation reaction.

    Piperazine Coupling: The final step involves the coupling of 4-(4-iodo-2-methylphenoxy)butane with 4-methylpiperazine.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures high yield and purity of the final product. Additionally, stringent quality control measures are implemented to meet industry standards.

Chemical Reactions Analysis

Types of Reactions

1-[4-(4-Iodo-2-methylphenoxy)butyl]-4-methylpiperazine;hydrochloride undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium azide, potassium cyanide, and thiols. Reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield azido, cyano, or thiol derivatives, while oxidation and reduction can modify the functional groups on the phenoxy and piperazine rings.

Scientific Research Applications

1-[4-(4-Iodo-2-methylphenoxy)butyl]-4-methylpiperazine;hydrochloride has a wide range of scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules. Its unique structure makes it a valuable intermediate in various organic synthesis reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties. Researchers investigate its interactions with biological targets to develop new therapeutic agents.

    Medicine: It is explored for its potential use in drug development, particularly in designing new pharmaceuticals with improved efficacy and safety profiles.

    Industry: The compound is used in the development of specialty chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of 1-[4-(4-Iodo-2-methylphenoxy)butyl]-4-methylpiperazine;hydrochloride involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound can interact with enzymes, receptors, and other proteins, modulating their activity. For example, it may inhibit certain enzymes involved in disease pathways, leading to therapeutic effects.

    Pathways Involved: The compound can affect various cellular pathways, including signal transduction, gene expression, and metabolic processes.

Comparison with Similar Compounds

1-[4-(4-Iodo-2-methylphenoxy)butyl]-4-methylpiperazine;hydrochloride can be compared with other similar compounds to highlight its uniqueness:

Properties

IUPAC Name

1-[4-(4-iodo-2-methylphenoxy)butyl]-4-methylpiperazine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H25IN2O.ClH/c1-14-13-15(17)5-6-16(14)20-12-4-3-7-19-10-8-18(2)9-11-19;/h5-6,13H,3-4,7-12H2,1-2H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NXHMOVIXQKBWBK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)I)OCCCCN2CCN(CC2)C.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H26ClIN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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